

Dirozalkib's In Vitro Anti-proliferative Efficacy: A Technical Overview

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Compound of Interest

Compound Name: *Dirozalkib*

Cat. No.: *B15579624*

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Introduction

Dirozalkib, also known as XZP-3621, is a potent, orally bioavailable small molecule inhibitor targeting both Anaplastic Lymphoma Kinase (ALK) and ROS1 tyrosine kinases.^[1] Aberrant activation of these kinases through genetic rearrangements is a key oncogenic driver in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of the in vitro anti-proliferative activity of **Dirozalkib**, detailing its mechanism of action, experimental validation, and the signaling pathways it modulates.

Core Mechanism of Action

Dirozalkib exerts its anti-tumor effects by binding to and inhibiting the kinase activity of ALK and ROS1.^[1] This action disrupts downstream signaling cascades that are crucial for the growth and survival of cancer cells expressing these oncogenic fusion proteins.^[1] The primary signaling pathways affected include the PI3K/AKT/mTOR, RAS/RAF/MEK/ERK, and JAK/STAT pathways. By blocking these pathways, **Dirozalkib** effectively halts uncontrolled cell proliferation and induces programmed cell death (apoptosis).

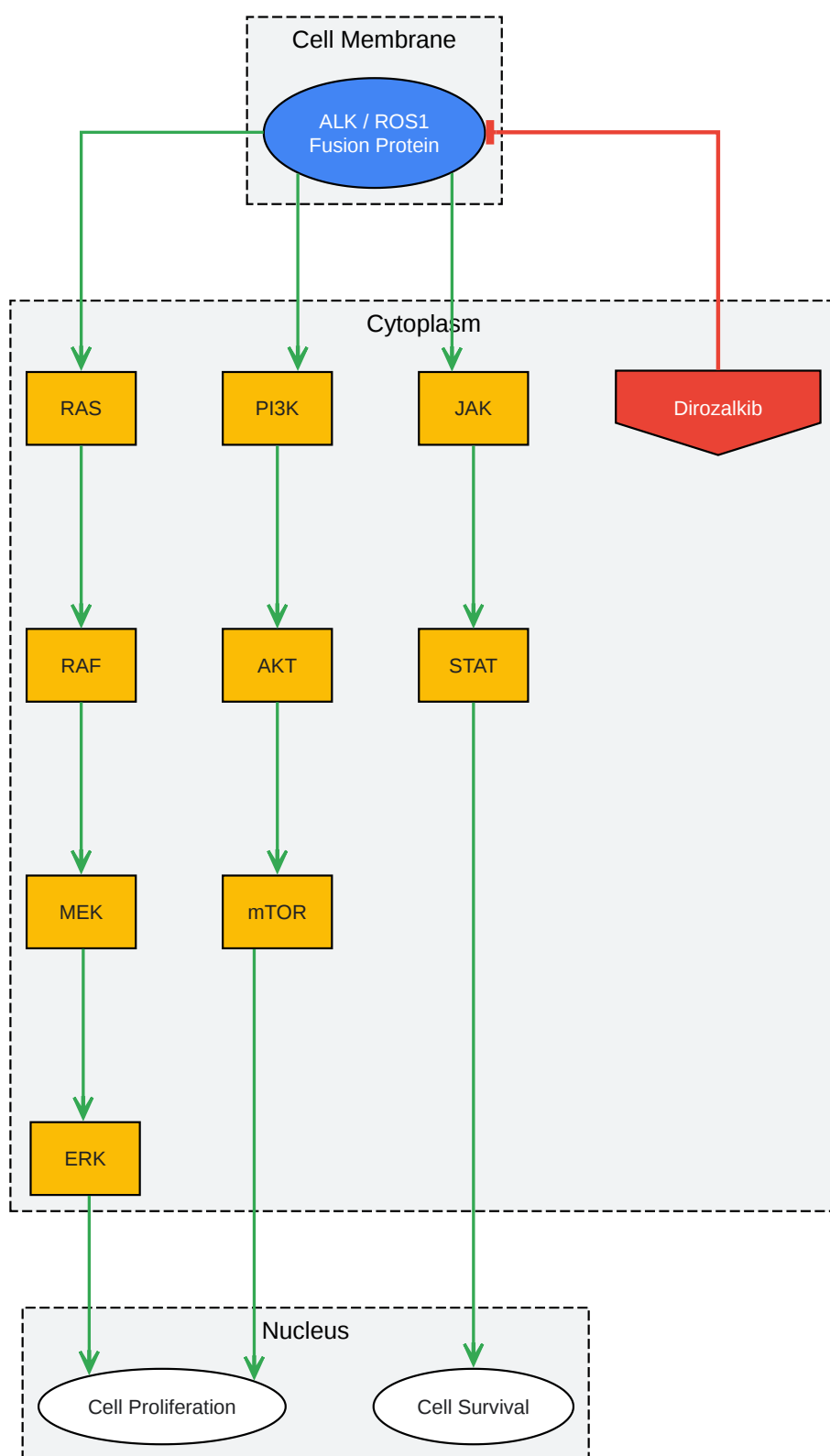
Quantitative Anti-proliferative Activity

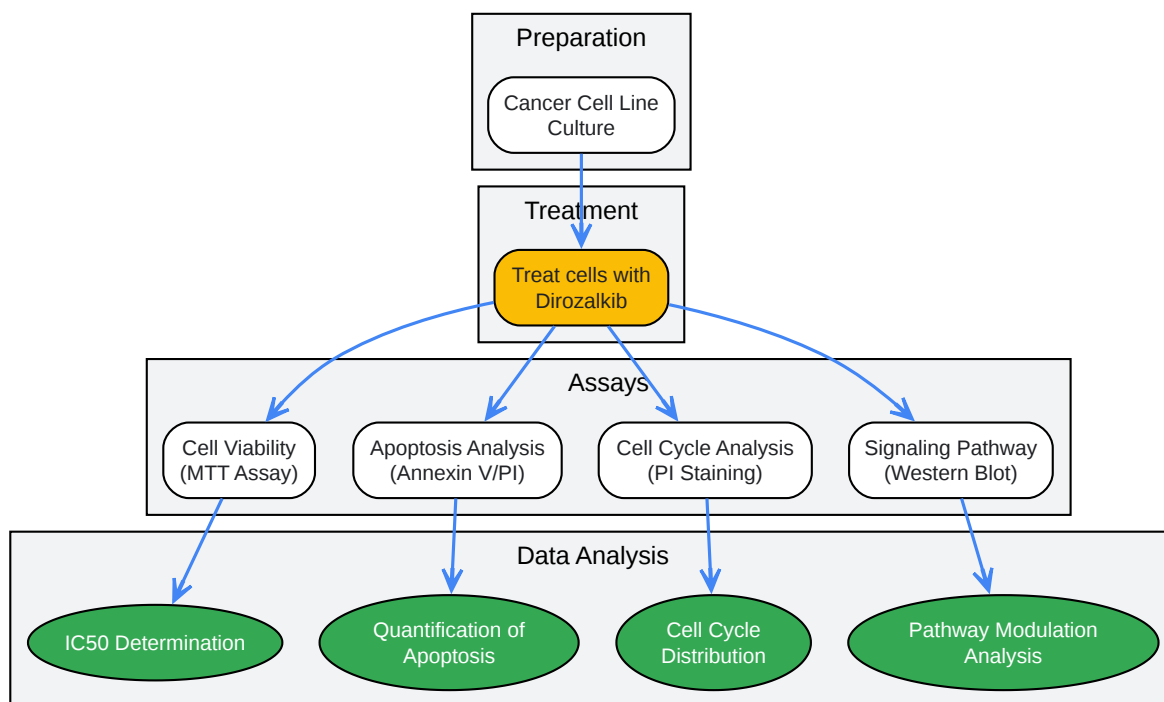
The anti-proliferative potency of **Dirozalkib** has been quantified across various cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric. The table below summarizes the reported IC50 values for **Dirozalkib** in different cancer cell lines.

Cell Line	Cancer Type	Target	IC50 (nM)
NCI-H3122	Non-Small Cell Lung Cancer	ALK	130.4
Karpas-299	Anaplastic Large Cell Lymphoma	ALK	0.71
NCI-H2228	Non-Small Cell Lung Cancer	ALK	15.11

Signaling Pathway Modulation

Dirozalkib's inhibition of ALK and ROS1 leads to the downregulation of key downstream signaling pathways that promote cancer cell proliferation and survival. The following diagram illustrates the targeted signaling cascades.





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References

- 1. Facebook [cancer.gov]
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